![molecular formula C15H21N3O5 B1326829 {(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid CAS No. 1142216-11-2](/img/structure/B1326829.png)
{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{(4-Methoxyphenyl)[2-(morpholin-4-ylamino)-2-oxoethyl]amino}acetic acid” is a compound used for proteomics research . It has a molecular formula of C15H21N3O5 .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR . The exact structure would depend on the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
Research has highlighted the importance of advanced oxidation processes (AOPs) in degrading recalcitrant compounds like acetaminophen in aqueous media, leading to various by-products and pathways. These processes are crucial for removing harmful substances from the environment, potentially indicating the relevance of similar chemical structures in environmental detoxification efforts (Qutob et al., 2022).
Biochemistry and Pharmacology of Natural Compounds
The study of betalains, which involves the condensation of betalamic acid with amino acids or derivatives, offers insights into the biosynthesis and bioactive potential of plant-derived compounds. This research area explores the chemical and biochemistry properties of natural pigments, suggesting a pathway to understanding the applications of complex organic compounds in health and disease prevention (Khan & Giridhar, 2015).
Psychopharmacology and Drug Development
Studies on derivatives of phosphorylated carboxylic acids, including those related to the compound , have shown promising psychotropic activities. These compounds have been investigated for their potential in treating neurological disorders and enhancing cognitive functions, highlighting the role of chemical derivatives in developing new therapeutic agents (Semina et al., 2016).
Environmental Toxicology
Research on the environmental impact and toxicological profile of herbicides such as 2,4-D and MCPA provides a framework for understanding how chemical compounds interact with biological systems and ecosystems. This area of study assesses the risks and mechanisms of action of chemicals released into the environment, which is relevant for evaluating related compounds' safety and ecological effects (Stackelberg, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-methoxy-N-[2-(morpholin-4-ylamino)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-22-13-4-2-12(3-5-13)17(11-15(20)21)10-14(19)16-18-6-8-23-9-7-18/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJFTHJMOORUDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN2CCOCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

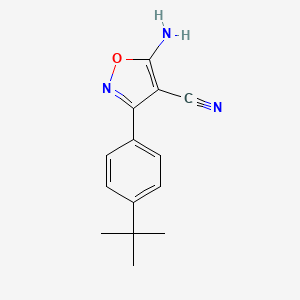

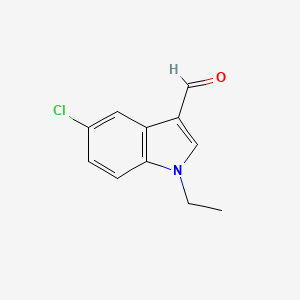
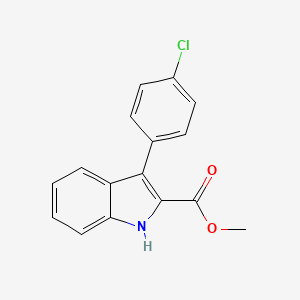

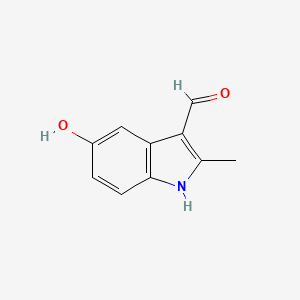
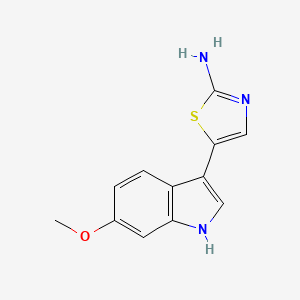
![2-(chloroacetyl)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1326779.png)
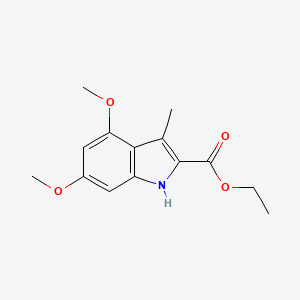

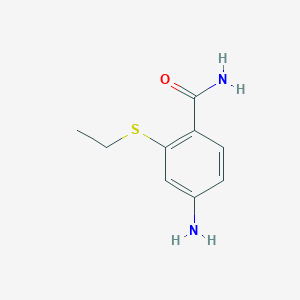
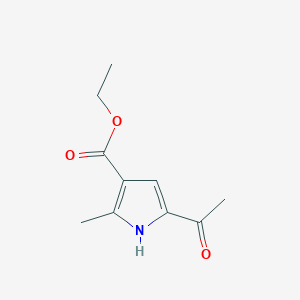
![3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1326796.png)
